Ivacaftor Acyl-Glucuronide

Catalog No.
S14401522
CAS No.
M.F
C30H34N2O10
M. Wt
582.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ivacaftor Acyl-Glucuronide

Product Name

Ivacaftor Acyl-Glucuronide

IUPAC Name

(2S,3S,6S)-6-[2-[3-tert-butyl-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C30H34N2O10

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C30H34N2O10/c1-29(2,3)17-12-14(30(4,5)28(40)42-27-23(36)21(34)22(35)24(41-27)26(38)39)10-11-19(17)32-25(37)16-13-31-18-9-7-6-8-15(18)20(16)33/h6-13,21-24,27,34-36H,1-5H3,(H,31,33)(H,32,37)(H,38,39)/t21?,22-,23?,24-,27-/m0/s1

InChI Key

MYKSIIDANBTOGD-LFJGPKAISA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C3=CNC4=CC=CC=C4C3=O

Isomeric SMILES

CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(=O)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C3=CNC4=CC=CC=C4C3=O

Ivacaftor Acyl-Glucuronide is a metabolite derived from the drug ivacaftor, which is primarily used in the treatment of cystic fibrosis caused by specific mutations in the cystic fibrosis transmembrane conductance regulator protein. The acyl-glucuronide form is produced through a metabolic process called glucuronidation, where ivacaftor undergoes conjugation with glucuronic acid. This process is facilitated by enzymes from the uridine diphosphate-glucuronosyltransferase superfamily, resulting in a compound that exhibits distinct chemical and biological properties compared to its parent drug.

  • Glucuronidation: This is the primary reaction where ivacaftor reacts with glucuronic acid, leading to the formation of the acyl-glucuronide. This reaction is catalyzed by uridine diphosphate-glucuronosyltransferases.
  • Hydrolysis: The acyl-glucuronide can undergo hydrolysis, breaking down into ivacaftor and glucuronic acid, which can occur in physiological conditions.
  • Transacylation: This reaction involves the transfer of acyl groups to proteins, potentially leading to covalent modifications of target proteins, which may have implications for drug toxicity and efficacy .
  • Intramolecular Rearrangement: This reaction can lead to structural changes within the acyl-glucuronide itself, affecting its reactivity and biological activity .

Ivacaftor Acyl-Glucuronide exhibits several biological activities:

  • Reactivity: The acyl-glucuronide form is known for its electrophilic nature, allowing it to interact with various biomolecules, including proteins. This reactivity can lead to covalent adduct formation, which may have implications for drug safety and efficacy .
  • Modulation of Cystic Fibrosis Transmembrane Conductance Regulator Activity: While ivacaftor itself acts as a potentiator of the cystic fibrosis transmembrane conductance regulator protein, its acyl-glucuronide metabolite may also influence this activity through different mechanisms .
  • Potential Toxicity: The covalent modification of proteins by acyl-glucuronides raises concerns regarding potential idiosyncratic drug reactions. Although evidence from in vitro studies suggests that such modifications can occur, the in vivo relevance remains less clear .

The synthesis of Ivacaftor Acyl-Glucuronide typically involves enzymatic reactions:

  • Enzymatic Glucuronidation: Ivacaftor is incubated with uridine diphosphate-glucuronic acid and specific uridine diphosphate-glucuronosyltransferase enzymes. This process can be optimized for yield and purity through various conditions such as pH, temperature, and enzyme concentration.
  • Chemical Synthesis: Although less common, synthetic methods may also be employed to create acyl-glucuronides through direct coupling reactions between ivacaftor and glucuronic acid derivatives under controlled conditions.

Ivacaftor Acyl-Glucuronide has several notable applications:

  • Pharmacokinetic Studies: It serves as a critical metabolite for understanding the pharmacokinetics of ivacaftor, aiding in dosage optimization and safety assessments.
  • Drug Development: Insights gained from studying this metabolite can inform drug design strategies aimed at minimizing adverse effects associated with reactive metabolites.
  • Biomarker Research: Due to its reactivity and potential for protein modification, it may serve as a biomarker for assessing drug-induced toxicity or therapeutic efficacy in clinical settings .

Several compounds are chemically similar to Ivacaftor Acyl-Glucuronide. Here are some notable examples:

Compound NameStructure/TypeUnique Features
Acetaminophen GlucuronideAcyl GlucuronideKnown for liver toxicity; common pain reliever
Ibuprofen GlucuronideAcyl GlucuronideAnti-inflammatory; potential renal effects
Morphine GlucuronidesAcyl GlucuronidesActive metabolites; significant analgesic properties
Salicylic Acid GlucuronideAcyl GlucuronideAnti-inflammatory; linked to aspirin metabolism

Uniqueness of Ivacaftor Acyl-Glucuronide

Ivacaftor Acyl-Glucuronide is unique due to its specific role in modulating cystic fibrosis transmembrane conductance regulator activity while also presenting distinct reactivity patterns that may lead to covalent modifications of proteins. Its implications for drug safety and efficacy further differentiate it from other acyl glucuronides.

XLogP3

3.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

582.22134529 g/mol

Monoisotopic Mass

582.22134529 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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